3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a thienopyrimidine core structure This compound is of significant interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one typically involves the following steps:
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Formation of the Thienopyrimidine Core: : This can be achieved by cyclization reactions involving thiophene derivatives. For instance, 3-amino-4-cyano-2-thiophenecarboxamides can be cyclized using formic acid or triethyl orthoformate to yield thienopyrimidin-4-ones .
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Introduction of the Pyridine Moiety: : The pyridine ring can be introduced through nucleophilic substitution reactions. For example, 6-chloro-2-pyridineamine can be reacted with the thienopyrimidine core under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring. Common oxidizing agents include hydrogen peroxide and peracids.
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Reduction: : Reduction reactions can target the pyridine ring, especially if it contains electron-withdrawing substituents. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
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Substitution: : The chlorine atom in the pyridine ring can be substituted by various nucleophiles, including amines and thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacteria and cancer cell lines . Its mechanism of action often involves the inhibition of key enzymes or receptors critical for cell survival and proliferation.
Industry
In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various biologically active compounds.
Mechanism of Action
The mechanism of action of 3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidin-4-ones: These compounds share the thienopyrimidine core and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds also feature a fused pyrimidine ring and are known for their antiproliferative properties.
Uniqueness
3-[(6-chloro-2-pyridinyl)amino]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to the presence of both a chlorine-substituted pyridine ring and a thienopyrimidine core. This combination enhances its reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[(6-chloropyridin-2-yl)amino]thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4OS/c12-8-2-1-3-9(14-8)15-16-6-13-7-4-5-18-10(7)11(16)17/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEUCLBLEOLLOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)NN2C=NC3=C(C2=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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